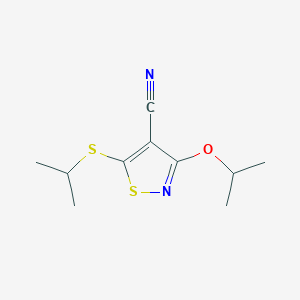![molecular formula C24H17ClN2O4 B4329196 N-1,3-benzodioxol-5-yl-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4329196.png)
N-1,3-benzodioxol-5-yl-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide
説明
N-1,3-benzodioxol-5-yl-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide, commonly known as BCBA, is a chemical compound that has been synthesized and studied for its potential use in scientific research. BCBA is a derivative of the indole-2-carboxamide family and is structurally similar to other compounds such as AM-2201 and JWH-018, which are known for their psychoactive effects. However, BCBA has not been studied for its psychoactive properties, but rather for its potential use in scientific research.
作用機序
BCBA has been shown to act as a partial agonist of the CB1 receptor, which means that it can activate the receptor but with less efficacy than a full agonist. BCBA has been shown to increase the release of the neurotransmitter glutamate in the hippocampus, which is a brain region involved in learning and memory. BCBA has also been shown to enhance long-term potentiation, which is a cellular mechanism underlying learning and memory.
Biochemical and Physiological Effects:
BCBA has been shown to have effects on the endocannabinoid system, which is a signaling system involved in the regulation of various physiological processes such as appetite, pain, and mood. BCBA has been shown to increase the levels of the endocannabinoid anandamide in the brain, which is involved in the regulation of mood and anxiety. BCBA has also been shown to decrease the levels of the endocannabinoid 2-arachidonoylglycerol, which is involved in the regulation of pain.
実験室実験の利点と制限
One advantage of using BCBA in lab experiments is its specificity for the CB1 receptor, which allows for the selective activation of this receptor without affecting other receptors. Another advantage is its partial agonist activity, which allows for the modulation of the CB1 receptor activity without causing excessive activation. However, one limitation of using BCBA in lab experiments is its potential for off-target effects, which may affect the interpretation of the results.
将来の方向性
There are several potential future directions for the use of BCBA in scientific research. One direction is the investigation of the role of the CB1 receptor in neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is the development of BCBA derivatives with improved pharmacological properties, such as increased potency and selectivity. Additionally, the use of BCBA in combination with other compounds may provide insights into the interactions between the endocannabinoid system and other signaling systems in the brain.
科学的研究の応用
BCBA has been studied for its potential use in scientific research, particularly in the field of neuroscience. BCBA has been shown to have affinity for the cannabinoid receptor CB1, which is involved in the regulation of neurotransmitter release and synaptic plasticity. BCBA has been used in studies to investigate the role of the CB1 receptor in synaptic transmission and plasticity.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O4/c25-16-7-5-15(6-8-16)12-27-13-19(18-3-1-2-4-20(18)27)23(28)24(29)26-17-9-10-21-22(11-17)31-14-30-21/h1-11,13H,12,14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWXSZIKUINBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-chloropyridin-3-yl)-2-oxoacetamide](/img/structure/B4329119.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4329126.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B4329133.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4329140.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4329141.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetamide](/img/structure/B4329147.png)

![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(5-methylisoxazol-3-yl)-2-oxoacetamide](/img/structure/B4329150.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4329155.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-2-naphthylpropanamide](/img/structure/B4329159.png)
![1-[(4-methylphenyl)thio]-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4329172.png)
![N-(4-fluorophenyl)-2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetamide](/img/structure/B4329181.png)
![4-[2-(acetylamino)-3-oxobutyl]phenyl {[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetate](/img/structure/B4329201.png)
![4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol](/img/structure/B4329205.png)